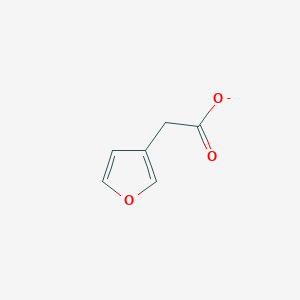

2-(Furan-3-yl)acetate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H5O3- |

|---|---|

分子量 |

125.1g/mol |

IUPAC 名称 |

2-(furan-3-yl)acetate |

InChI |

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)/p-1 |

InChI 键 |

UUUYAVXPERPSAI-UHFFFAOYSA-M |

SMILES |

C1=COC=C1CC(=O)[O-] |

规范 SMILES |

C1=COC=C1CC(=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Furan 3 Yl Acetate and Its Derivatives

Palladium-Catalyzed Cascade Carbonylation Reactions in Furan (B31954) Acetate (B1210297) Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the direct incorporation of a carbonyl group, enabling the synthesis of esters and other carboxyl-containing compounds. unipr.itnih.gov These methods are particularly valuable for their efficiency and broad substrate scope. researchgate.net

Multi-component Reaction Pathways from Allenols and Related Precursors

A novel and efficient synthesis of diversely substituted 2-(furan-3-yl)acetates has been developed through a palladium-catalyzed one-pot multi-component reaction. rsc.org This method utilizes allenols, aryl iodides, alcohols, and carbon monoxide as starting materials. The reaction proceeds through a cascade process that combines the carbonylation of the aryl iodide, followed by an alcohoxyl carbonylation of an in-situ formed allyl palladium complex. rsc.org This versatile strategy allows for the creation of a wide array of substituted 2-(furan-3-yl)acetates with high structural diversity and tolerance for various functional groups. rsc.orgresearchgate.net

The utility of these synthesized 2-(furan-3-yl)acetates is further highlighted by their successful application as intermediates in the construction of biologically significant naphtho[1,2-b]furan-5-ol scaffolds. rsc.org

Mechanistic Aspects of Intramolecular Condensation Strategies

The mechanism of the palladium-catalyzed cascade reaction for the formation of 2-(furan-3-yl)acetates involves several key steps. rsc.org Initially, the oxidative addition of a palladium(0) species to an aryl iodide forms an organopalladium intermediate. This is followed by the insertion of carbon monoxide to yield an acylpalladium complex. Subsequent coordination and insertion of the allenol lead to the formation of an allyl palladium intermediate. Another carbonylation event occurs, followed by the crucial intramolecular condensation of the resulting α-hydroxyl enone intermediate to furnish the final furan-3-yl)acetate product. rsc.org

This cascade process, which integrates two distinct palladium-catalyzed carbonylation events, showcases a sophisticated approach to building complex molecular architectures from simple precursors. rsc.org

Alternative Synthetic Routes and Methodological Innovations

Beyond palladium-catalyzed carbonylations, other innovative synthetic methodologies have been developed for the synthesis of furan derivatives, which can be precursors or analogues to 2-(furan-3-yl)acetate.

Direct Sulfonylation Approaches for Furan-Ethyl Derivatives

Recent advancements have led to the development of direct sulfonylation methods. For instance, a three-component tandem reaction of polyfluoroalkyl peroxides with sulfinates has been established for the construction of fluoroalkylated tetrasubstituted furan derivatives. rsc.org This process involves a remarkable sequence of successive defluorination, dual sulfonylation, and annulation. rsc.org Another notable method is the photoinduced palladium-catalyzed direct sulfonylation of allylic C-H bonds, which provides a route to allylic sulfones. nih.gov While not directly yielding acetates, these sulfonylation strategies introduce sulfone functionalities that are valuable in medicinal chemistry and as versatile synthetic handles. nih.gov

Reductive Amination Protocols in Synthesis

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds and serves as a vital tool in the preparation of furan-containing pharmaceutical intermediates. nih.govmdpi.comresearchgate.net This method typically involves the condensation of a furanic aldehyde or ketone with an amine to form an imine, which is subsequently hydrogenated to the corresponding amine. mdpi.com

A two-step, one-pot reductive amination of furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF) and 5-acetoxymethylfurfural (AMF), has been successfully performed using a CuAlOx catalyst. nih.govresearchgate.net This process allows for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines and 5-(acetoxymethyl)-2-furfuryl amines in high yields without the need to isolate the intermediate imine. nih.gov The choice of catalyst is crucial, with non-noble metal catalysts like nickel and cobalt also showing high efficacy in the reductive amination of HMF. mdpi.com

Table 1: Reductive Amination of Furanic Aldehydes

| Aldehyde | Amine | Catalyst | Product Yield (%) | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Aniline (B41778) | CuAlOx | 98 | nih.govresearchgate.net |

| 5-Acetoxymethylfurfural (AMF) | Aniline | CuAlOx | 99 | nih.gov |

| HMF | Ammonia (B1221849) | Ni/SBA-15 | ~90 | mdpi.com |

| Furfural (B47365) | Various Amines | Ru/C | 78-94 | researchgate.net |

Condensation Reactions with Furan-2-carbaldehydes for Substituted Propenoic Acids

The condensation of furan-2-carbaldehydes with active methylene (B1212753) compounds like malonic acid is a classical and effective method for synthesizing 3-(furan-2-yl)propenoic acids, which are structurally related to furan acetates. mdpi.com This reaction, often a Knoevenagel condensation, can be catalyzed by bases such as pyridine (B92270) or piperidine. mdpi.com The resulting propenoic acids can serve as precursors for further functionalization. For example, they can undergo hydroarylation reactions to produce 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which have shown antimicrobial activity. mdpi.com

The reaction conditions can be tuned to control the stereochemistry of the product, with basic conditions generally favoring the E-isomer.

Table 2: Condensation of Furan-2-carbaldehydes with Malonic Acid

| Furan-2-carbaldehyde | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Furfural | Pyridine/Piperidine | 3-(Furan-2-yl)propenoic acid | 53 | mdpi.com |

| Substituted furan-2-carbaldehydes | Pyridine/Piperidine | Substituted 3-(furan-2-yl)propenoic acids | - | mdpi.com |

Friedel-Crafts Type Hydroarylation in Furan Chemistry

The Friedel-Crafts reaction and its variants represent a cornerstone of aromatic chemistry, and its application to furan derivatives allows for the direct formation of carbon-carbon bonds, attaching aryl groups to the furan ring system. Hydroarylation, a specific type of this reaction, involves the addition of an aromatic C-H bond across a carbon-carbon double or triple bond.

Recent research has demonstrated a novel method for the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters using arenes in the presence of a Brønsted superacid, trifluoromethanesulfonic acid (TfOH). mdpi.comnih.gov This reaction proceeds under superelectrophilic activation conditions, where the starting furan derivatives are O,C-diprotonated to form highly reactive electrophilic species that then react with the arene. mdpi.comnih.gov This method provides a direct route to 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are analogues of furan acetates. The reaction is efficient, with good yields obtained at low temperatures. mdpi.com

Another innovative approach involves a cascade Prins/Friedel-Crafts cyclization. nih.govbeilstein-archives.org In this one-pot operation, an intramolecular Prins reaction generates a benzylic carbenium ion, which is subsequently trapped by an electron-rich aromatic nucleophile, such as furan, via an intermolecular Friedel-Crafts alkylation. nih.govbeilstein-archives.org This strategy has been successfully used to synthesize medicinally relevant polycyclic structures. For instance, the reaction of 2-(2-vinylphenyl)acetaldehydes with furan in the presence of BF₃·Et₂O yields the corresponding cyclized product, although the stereoselectivity can be influenced by the oxophilic nature of the Lewis acid. nih.gov

Gold-catalyzed reactions have also emerged as a powerful tool for C-H functionalization. researchgate.net A gold(I)-catalyzed cascade involving a Friedel-Crafts reaction of enynols with furans has been developed for the synthesis of arylated (Z)-enones. researchgate.net This domino approach demonstrates high stereoselectivity under mild conditions. researchgate.net

| Entry | Furan Substrate | Arene | Acid/Catalyst | Product | Yield (%) | Reference |

| 1 | 3-(Furan-2-yl)propenoic acid | Benzene | TfOH | 3-(Furan-2-yl)-3-phenylpropanoic acid | 75 | mdpi.com |

| 2 | Methyl 3-(furan-2-yl)propenoate | Benzene | TfOH | Methyl 3-(furan-2-yl)-3-phenylpropanoate | 85 | mdpi.com |

| 3 | Methyl 3-(furan-2-yl)propenoate | Toluene | TfOH | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 87 | mdpi.com |

| 4 | Methyl 3-(furan-2-yl)propenoate | Anisole | TfOH | Mixture of ortho/para isomers | 84 | mdpi.com |

| 5 | 3-(2-vinylphenyl)propanal | Furan | BF₃·Et₂O | 5-(Furan-2-yl)tetrahydro-5H-benzo mdpi.comannulen-7-ol | 31 | nih.gov |

Claisen-Schmidt Condensation in Furan-Fused Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, which are α,β-unsaturated ketones that serve as precursors for flavonoids and various heterocyclic compounds. iiarjournals.orgmdpi.comiucr.org This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. mdpi.com In the context of furan chemistry, this methodology is extensively used to prepare furan-containing chalcones by reacting furan aldehydes (e.g., furfural) with acetophenones or by reacting furan-yl-ethanones (acetylfurans) with benzaldehydes. benthamscience.comresearchgate.netresearchgate.net

The synthesis of furan-fused chalcones often involves a two-step process: first, the construction of a furan-ring fused acetophenone, followed by the Claisen-Schmidt condensation with a suitable benzaldehyde (B42025) derivative. iiarjournals.org For example, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one can be synthesized through the base-catalyzed condensation of 2-furaldehyde and acetophenone. iucr.org

To enhance the efficiency and sustainability of this reaction, modern techniques such as microwave-assisted synthesis have been explored. benthamdirect.comingentaconnect.com Microwave irradiation can lead to significantly shorter reaction times and high yields, often between 87-94%, providing a cost-effective and efficient alternative to conventional heating methods. benthamdirect.comingentaconnect.com The choice of catalyst, including various solid bases like layered double hydroxides or solid acids, can also influence the reaction's selectivity and efficiency. researchgate.net

| Ketone | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetophenone | Furfural | EtOH/NaOH, rt | (E)-1-phenyl-3-(furan-2-yl)prop-2-en-1-one | - | iucr.org |

| 2-Acetylfuran | Benzaldehyde | EtOH/KOH, rt, 72h | 1-(Furan-2-yl)-3-phenylprop-2-en-1-one | - | iiarjournals.org |

| 4'-Cyanoacetophenone | 5-(4-Nitrophenyl)furfural | EtOH/aq. KOH, rt | 1-(4-Cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | - | benthamscience.com |

| α,β-Unsaturated Ketones | Cyclic Ketone | Microwave (Method B) | Furan-ring Fused Chalcones | 87-94 | benthamdirect.comingentaconnect.com |

| Acetophenone | 2-Furan aldehyde | Tween 80 (surfactant), NaOH | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | 49 | unito.it |

Bromination of Furan-yl-ethanones in Quinolone Derivative Synthesis

The synthesis of complex heterocyclic structures like quinolones often relies on the strategic functionalization of precursors. Bromination is a key transformation that introduces a reactive handle for subsequent cyclization or coupling reactions. While direct reports on the bromination of furan-yl-ethanones specifically for quinolone synthesis are specialized, the principles can be understood from related methodologies. Furan-yl-ethanones, such as 2-acetylfuran, are valuable intermediates in the production of pharmaceuticals. ebi.ac.uk

The synthesis of quinolone derivatives frequently involves the cyclization of appropriately substituted aniline precursors. One established route is the Conrad-Limpach-Knorr reaction, which uses β-ketoesters and anilines. mdpi.com A modification of this approach could involve a furan-containing β-ketoester. Alternatively, α-haloketones are common precursors for building heterocyclic rings. The synthesis of quinolone derivatives has been achieved by reacting N-[2-(aryl-3-yl) ethyl] piperazinyl quinolones with aromatic α-haloketones. nih.gov

A plausible synthetic route towards a furan-substituted quinolone would involve the bromination of a furan-yl-ethanone at the α-position of the acetyl group to generate a furan-yl-α-bromoethanone. This reactive intermediate can then be condensed with an aminophenyl precursor, such as an anthranilate derivative, to construct the quinolone core. The reactivity of the α-bromoketone facilitates the necessary alkylation and subsequent cyclization steps. Research on the synthesis of quinolone derivatives has shown that 3-benzyl-2-methylquinolin-4(1H)-one can be brominated at the methyl group to form a reactive 2-(bromomethyl) derivative, which is then used for further alkylation, demonstrating the utility of brominated intermediates in modifying the quinolone scaffold. nuph.edu.ua Furthermore, furan-containing moieties have been successfully incorporated into the structure of quinolone antibiotics like enoxacin (B1671340) to create new analogues with potential biological activity. mdpi.com

| Starting Material | Brominating Agent | Key Intermediate | Application/Target Molecule | Reference |

| Acetoacetanilide | Bromine/Chloroform | Brominated acetoacetanilide | 4-Bromomethyl-1,2-dihydroquinoline-2-one | google.com |

| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | Alkylation for new quinolone derivatives | nuph.edu.ua |

| 2-Methylquinolin-4(1H)-ones | NBS or Br₂ | Bromo-derivatives of quinolin-4(1H)-one | Synthesis of potential antibacterial agents | nuph.edu.ua |

| Enoxacin | 3-(2-bromoacetyl)furan | N-[2-(Furan-3-yl)-2-oxoethyl]enoxacin | Furan-containing quinolone analogues | mdpi.com |

Strategies for Stereoselective and Regioselective Synthesis of Furan Acetate Analogues

Achieving control over stereochemistry and regiochemistry is a paramount goal in modern organic synthesis, particularly for producing complex molecules with defined biological functions. Several advanced strategies have been developed for the selective synthesis of furan acetate analogues and other substituted furans.

Stereoselective Synthesis: The enantioselective synthesis of furan derivatives often employs chiral catalysts or resolves racemic intermediates. A powerful strategy for accessing enantiopure compounds is through lipase-mediated kinetic resolution. For example, the resolution of racemic diols that are precursors to furan-containing terpenes has been achieved using lipase (B570770) PS, affording diols in high enantiomeric purity. mdpi.com These enantiopure building blocks can then be converted through a series of stereocontrolled steps into complex natural products. mdpi.comresearchgate.net Another approach involves starting from chiral precursors, such as D-sugars, to synthesize chiral furan amino acid analogues of D- and L-serine with high enantiomeric purity. researchgate.net

Regioselective Synthesis: Regiocontrol is crucial when multiple reactive sites are present on the furan ring or its precursors. Metalloradical catalysis has emerged as a highly effective method for the regioselective construction of polysubstituted furans. nih.govacs.org Cobalt(II)-catalyzed cyclization of alkynes with α-diazocarbonyls produces multisubstituted furans with complete regioselectivity. nih.govacs.org This method is tolerant of a wide array of functional groups, allowing for the synthesis of highly functionalized furan cores. nih.gov

Copper-catalyzed intermolecular annulation of aryl ketones with aromatic olefins also provides a regioselective route to multisubstituted furan derivatives. organic-chemistry.orgresearchgate.net Furthermore, palladium-catalyzed alkoxycarbonylation of alcohols, such as furfuryl alcohol, offers a direct and sustainable method for synthesizing 2-alkylfurfuryl acetates, demonstrating excellent regioselectivity for the C2 position. unive.it

| Method | Key Reagents/Catalyst | Selectivity | Product Type | Key Feature | Reference |

| Lipase-mediated resolution | Lipase PS, enantiomeric diols | Stereoselective | Chiral furanosesquiterpenes | High enantiomeric purity of intermediates | mdpi.comresearchgate.net |

| Chiral pool synthesis | D-Xylose, D-Arabinose | Stereoselective | Chiral furan amino acids | Enantiomerically pure products from natural sugars | researchgate.net |

| Metalloradical cyclization | Co(II) porphyrin complex, alkynes, diazo compounds | Regioselective | Polysubstituted furans | Complete regioselectivity, wide functional group tolerance | nih.govacs.org |

| Pd-catalyzed carbonylation | Pd catalyst, CO, furfuryl alcohol | Regioselective | 2-Alkylfurfuryl acetates | Sustainable route from bio-based starting material | unive.it |

| Cu-catalyzed annulation | Cu(II) catalyst, aryl ketones, olefins | Regioselective | Multisubstituted furans | Annulation under ambient air | organic-chemistry.orgresearchgate.net |

Elucidation of Reaction Mechanisms in Furan Acetate Chemistry

Mechanistic Investigations of Palladium-Catalyzed Cascade Processes

The synthesis of 2-(furan-3-yl)acetate and its derivatives can be efficiently achieved through palladium-catalyzed cascade reactions. These processes are distinguished by their ability to form multiple chemical bonds in a single operation, offering high atom economy and procedural simplicity. A notable strategy involves a one-pot, multi-component reaction using allenols, aryl iodides, alcohols, and carbon monoxide. rsc.orgchim.it

Key steps in the general palladium-catalyzed synthesis of furans include:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) species. organic-chemistry.orgmdpi.com

Nucleophilic Attack/Insertion: This is followed by nucleophilic attack from another reactant or an insertion step, such as the insertion of an alkene or alkyne. organic-chemistry.orgmdpi.com

Intramolecular Cyclization: A subsequent intramolecular cyclization or annulation step forms the furan (B31954) ring. organic-chemistry.orgdivyarasayan.org

Reductive Elimination: The final step is typically a reductive elimination, which releases the furan product and regenerates the active palladium(0) catalyst. mdpi.com

Research has identified optimized conditions for these cascade reactions, highlighting the importance of the catalyst, ligand, base, and solvent in achieving high yields. rsc.org

| Parameter | Optimized Condition |

|---|---|

| Catalyst | PdCl2 (5 mol%) |

| Ligand | PivOH |

| Base | K2CO3 |

| Reactant | CO (1 atm) |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

These mechanistic studies provide a foundational understanding for developing versatile synthetic methods for a wide range of substituted furan derivatives, which are valuable in materials science and pharmaceutical development. organic-chemistry.org

Proposed Pathways for Furan Ring Transformations and Cyclization Reactions (e.g., Furan-Imidazole Formation)

The furan ring, while aromatic, can undergo transformations and participate in cyclization reactions to form other heterocyclic systems, such as imidazoles. The synthesis of molecules containing both a furan and an imidazole (B134444) moiety often involves multi-component reactions where the furan ring is incorporated from a furan-based starting material. nih.govnih.gov

A common strategy for forming substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.netmdpi.com In the context of furan-imidazole synthesis, a furan-containing aldehyde like furan-2-carbaldehyde can serve as the aldehyde component. nih.gov

A proposed pathway for the formation of a 1,2,4,5-tetrasubstituted furan-imidazole derivative proceeds as follows:

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), a primary amine, furan-2-carbaldehyde, and ammonium (B1175870) acetate (B1210297) is refluxed in a suitable solvent like ethanol. nih.gov

An imine is likely formed between the primary amine and furan-2-carbaldehyde.

The dicarbonyl compound, the furan-containing imine, and ammonia (from ammonium acetate) condense to form the imidazole ring. researchgate.net

This one-pot synthesis allows for the construction of complex heterocyclic structures with high efficiency. nih.gov

This method demonstrates how the furan scaffold can be readily incorporated into more complex drug-like molecules. The imidazole ring itself is a significant heterocyclic core in medicinal chemistry, known for a wide spectrum of biological activities. mdpi.comslideshare.net The synthesis of hybrid molecules containing both furan and imidazole rings is therefore of considerable interest. nih.gov

| Reactant Type | Specific Compound |

|---|---|

| Dicarbonyl Compound | Benzil |

| Aldehyde | Furan-2-carbaldehyde |

| Amine Source | 2,3-Dihydrobenzo[b] slideshare.netpharmaguideline.comdioxin-6-amine |

| Ammonia Source | Ammonium acetate |

| Catalyst | C4H10BF3O |

| Solvent | Ethanol |

Role of Electrophilic Activation in Furan Reactivity (e.g., O,C-Diprotonation of Furan Acids/Esters)

The reactivity of this compound is governed by the electronic properties of both the furan ring and the acetate substituent. The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. This increased reactivity is due to the electron-donating effect of the oxygen heteroatom. wiley.com Electrophilic attack on the furan ring occurs preferentially at the C2 and C5 positions, as the Wheland intermediate for attack at these positions is more stabilized by resonance. wiley.com

Protonation, the simplest form of electrophilic activation, can occur at multiple sites on the furan ring. uniroma1.it Theoretical and experimental studies have investigated the protonation of furan at the oxygen atom (O-protonation) as well as at the C2 and C3 carbon atoms (C-protonation). uniroma1.itrsc.org The formation of these protonated species can lead to subsequent reactions, including ring-opening or polymerization, particularly when the ring bears electron-releasing substituents. pharmaguideline.com However, the presence of an electron-withdrawing group, such as the acetate group in this compound, lends stability to the furan ring against acid-catalyzed degradation. pharmaguideline.com

The acetate group itself contains a carbonyl function that is subject to electrophilic activation. In the presence of an acid catalyst, the carbonyl oxygen can be protonated. masterorganicchemistry.commnstate.edu This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is the basis of the Fischer esterification, where a carboxylic acid is converted to an ester in the presence of an alcohol and an acid catalyst. masterorganicchemistry.com The reverse reaction, the acid-catalyzed hydrolysis of an ester to a carboxylic acid, proceeds through the same protonated intermediate. mnstate.edu

Therefore, in an acidic environment, this compound can be activated at two key locations:

The Furan Ring: Protonation at a carbon atom (C-protonation) activates the ring toward reaction with nucleophiles or can initiate rearrangement.

The Ester Carbonyl: Protonation of the carbonyl oxygen (O-protonation) activates the ester for nucleophilic acyl substitution, such as hydrolysis.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. One-dimensional (1D) and two-dimensional (2D) NMR techniques, along with isotopic labeling studies, provide a wealth of information about the atomic arrangement and dynamics of 2-(Furan-3-yl)acetate.

1D NMR (¹H, ¹³C) for Structural Confirmation and Isotopic Shifts

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the first line of analysis for structural confirmation.

In the ¹H NMR spectrum of a related compound, ethyl this compound, the furan (B31954) protons typically appear as multiplets in the aromatic region, around δ 7.39-7.37 ppm, with another furan proton appearing as a triplet at δ 6.38 ppm. beilstein-journals.org The methylene (B1212753) protons adjacent to the furan ring resonate as a singlet at approximately δ 3.45 ppm, while the ethyl group protons present as a quartet at δ 4.17 ppm and a triplet at δ 1.27 ppm. beilstein-journals.org

The ¹³C NMR spectrum provides further confirmation of the carbon framework. For ethyl this compound, the carbonyl carbon of the ester is observed around δ 171.32 ppm. beilstein-journals.org The carbons of the furan ring have characteristic shifts, with two signals appearing at δ 143.09 and δ 140.48 ppm, and the other two at δ 117.53 and δ 111.48 ppm. beilstein-journals.org The methylene carbon of the ethyl group and the adjacent methylene carbon are found at δ 61.01 and δ 31.05 ppm, respectively, with the methyl carbon appearing at δ 14.30 ppm. beilstein-journals.org

Isotopic shifts, induced by the substitution of an atom with one of its isotopes (e.g., hydrogen with deuterium), can be observed in NMR spectra and provide valuable structural and mechanistic information. While specific isotopic shift data for this compound is not extensively detailed in the provided results, the principles of isotopic labeling are well-established in NMR studies. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H | 7.39-7.37 (m, 2H) | - |

| Furan H | 6.38 (t, 1H) | - |

| -CH₂- (acetate) | 3.45 (s, 2H) | 31.05 |

| -O-CH₂- (ethyl) | 4.17 (q, 2H) | 61.01 |

| -CH₃ (ethyl) | 1.27 (t, 3H) | 14.30 |

| C=O | - | 171.32 |

| Furan C | - | 143.09 |

| Furan C | - | 140.48 |

| Furan C | - | 117.53 |

| Furan C | - | 111.48 |

Data sourced from a study on ethyl this compound. beilstein-journals.org

2D NMR Techniques (HSQC, NOESY, COSY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the spatial relationships between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is instrumental in assigning the signals for each CH, CH₂, and CH₃ group in the molecule. For instance, in furan-containing molecules, HSQC is used to link the proton signals of the furan ring to their corresponding carbon signals. wiley-vch.debeilstein-journals.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton couplings, typically through two or three bonds. This allows for the tracing of proton connectivity within the molecule. For a furan derivative, COSY would show correlations between the coupled protons on the furan ring. wiley-vch.debeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. For example, NOESY can reveal through-space interactions between protons on the furan ring and the acetate (B1210297) side chain, offering insights into the preferred spatial arrangement of these groups. wiley-vch.deresearchgate.net

In the broader context of furan-containing compounds, 2D NMR techniques like HSQC, HMBC, COSY, and NOESY are routinely used to establish detailed structural features and relative stereochemistry. researchgate.netrsc.orguantwerpen.bescience.gov

Isotopic Labeling Studies (e.g., Deuterium (B1214612) NMR) for Mechanistic Probes

Isotopic labeling, particularly with deuterium (²H), is a powerful method for probing reaction mechanisms. acs.org By selectively replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms during a chemical transformation. Deuterium NMR (²H NMR) can then be used to locate the position of the deuterium label in the product, providing direct evidence for the proposed mechanism. mdpi.com While specific studies on this compound using deuterium NMR were not found in the search results, this technique is widely applicable in organic chemistry to elucidate reaction pathways. nih.govisotope.com For example, deuterium labeling could be used to investigate the mechanism of synthesis of this compound or its subsequent reactions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. nih.govmdpi.com By measuring the mass with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass of 2-(Furan-3-yl)acetic acid (C₆H₆O₃) is 126.0317 g/mol . nih.gov HRMS analysis of a synthesized sample would be expected to yield a measured mass very close to this value, confirming the elemental formula.

Interactive Data Table: HRMS Data for a Related Furan Derivative

| Compound | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| (5-phenylfuran-3-yl)methanol | [M+H]⁺ | 175.0759 | 175.0757 |

This data illustrates the accuracy of HRMS in determining the molecular formula of a furan-containing compound. doi.org

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of a wide range of organic molecules. copernicus.org LC-MS allows for the separation of components in a mixture followed by their detection and identification by mass spectrometry. semanticscholar.org In the context of this compound, ESI/LC-MS would be used to confirm the presence and purity of the compound in a reaction mixture or a purified sample. doi.orgresearchgate.net The ESI mass spectrum would typically show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the compound. nih.govsemanticscholar.org This technique is also invaluable for analyzing complex mixtures containing furan derivatives. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For this compound, these spectra would be dominated by signals corresponding to the furan ring and the acetate moiety. While a dedicated spectrum for this compound is not detailed in the surveyed literature, analysis of structurally similar compounds allows for a reliable prediction of its characteristic vibrational modes.

The IR spectrum is expected to show a very strong absorption band for the carbonyl (C=O) stretch of the ester group. In related benzofuran (B130515) acetates, this band appears prominently around 1686 cm⁻¹ nih.gov. Similarly, furan-containing carboxylic acids show a C=O stretch near 1700 cm⁻¹ mdpi.com. The C-O stretching vibrations of the ester group would also produce strong bands, typically found in the 1250-1190 cm⁻¹ region nih.gov.

The furan ring itself has a set of characteristic vibrations. These include C-H stretching vibrations, which typically appear above 3100 cm⁻¹ semanticscholar.org. The C=C stretching vibrations within the furan ring are expected in the 1600-1500 cm⁻¹ range semanticscholar.org. Furthermore, the C-O-C stretching of the furan ether linkage can be observed, often around 1250 cm⁻¹ . Raman spectroscopy complements IR by providing information on the less polar, more symmetric vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assist in the precise assignment of experimental vibrational bands for furan derivatives researchgate.netrjptonline.org.

A summary of expected key vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference |

|---|---|---|---|

| Acetate | C=O Stretch | ~1700 - 1680 | nih.govmdpi.com |

| Acetate | C-O Stretch | ~1250 - 1190 | nih.gov |

| Furan Ring | Aromatic C-H Stretch | >3100 | semanticscholar.org |

| Furan Ring | C=C Stretch | ~1600 - 1500 | semanticscholar.org |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. No crystal structure has been published for this compound itself. However, structural studies of related molecules provide significant insight into its likely solid-state conformation.

For instance, the crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate reveals that the benzofuran ring system is essentially planar nih.govcore.ac.uk. The attached ethyl acetate fragment adopts a fully extended conformation nih.govcore.ac.uk. Similarly, studies on complex molecules incorporating a furan-3-yl moiety show that the furan ring maintains its planarity researchgate.netscispace.com. In some cases, the furan ring can exhibit rotational disorder within the crystal lattice mdpi.com.

Based on these findings, it is predicted that in the crystalline form of this compound, the furan ring would be planar. The acetate group's conformation would be influenced by crystal packing forces, which are governed by intermolecular interactions such as hydrogen bonds if co-crystallized with protic solvents nih.govcore.ac.uk. The analysis of a related benzofuran derivative provides an example of the crystallographic data that would be obtained.

Table 2: Example Crystallographic Data for the Related Compound Ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate

| Parameter | Value | Source Reference |

|---|---|---|

| Chemical Formula | 2C₁₂H₁₂O₄·3H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Key Feature | Benzofuran molecule is essentially planar | nih.govcore.ac.uk |

| Key Feature | Ester group adopts a fully extended conformation | nih.govcore.ac.uk |

Electronic Spectroscopy (UV-Visible) and Electrochemical Potentials

Electronic or UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are related to its chromophores. For this compound, the primary chromophore is the furan ring. Furan and its simple derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions. While specific data for this compound is not available, related compounds like naphtho- dntb.gov.uarsc.org-furan-3-yl acetate have been synthesized and studied for their UV-visible properties, indicating that such derivatives are of interest for their electronic behavior researchgate.net. The analysis of UV-Visible spectra for complex furan derivatives is often supported by time-dependent density functional theory (TD-DFT) calculations to predict and assign the electronic excitations rjptonline.orgdntb.gov.ua.

Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. Furan and its derivatives can undergo electrochemical reactions. For example, the electrochemical characteristics of 2-(furan-2-yl)quinoline-4-carboxylic acid have been investigated using a glassy carbon electrode to study its redox behavior jchr.org. Such studies typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation or reduction peaks jchr.org. The electrochemical coupling of furan rings has also been reported, demonstrating that the furan moiety is electrochemically active beilstein-journals.org. These methods could be applied to this compound to determine its electrochemical potential and understand its behavior in redox reactions.

Table 3: Example Electronic and Electrochemical Data for Related Furan Derivatives

| Technique | Compound | Observation | Source Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Naphtho- dntb.gov.uarsc.org-furan-3-yl acetate | Synthesized as a UV-visible active molecule | researchgate.net |

| Cyclic Voltammetry | 2-(Furan-2-yl)quinoline-4-carboxylic acid | Redox properties investigated using a glassy carbon electrode | jchr.org |

Computational and Theoretical Investigations of Furan Acetate Compounds

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the properties of molecules. ajchem-a.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for investigating molecular structure, stability, and reactivity. Functionals like B3LYP are commonly employed in these studies. ajchem-a.comresearchgate.net

Geometry Optimization and In-depth Structural Analysis

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For furan-containing compounds, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Furan-Containing Compound Note: This table is a representative example based on typical DFT studies of furan (B31954) derivatives and does not represent 2-(Furan-3-yl)acetate specifically due to lack of available data.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | O-C | 1.3687 Å | 1.371 (3) Å |

| C-C | 1.3898 Å | 1.366 (3) Å | |

| Bond Angle | C-C-O | 122.85° | 123.8 (2)° |

| O-C-C | 115.72° | 114.9 (2)° | |

| Dihedral Angle | C-C-C-C | -0.07° | 0.61° |

| O-C-C-C | 179.99° | -178.4° |

Source: Adapted from similar furan derivative studies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Electronic Behavior

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electrical transport properties and chemical reactivity. researchgate.nettandfonline.com

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and therefore more reactive. researchgate.net For example, in one study, the calculated HOMO-LUMO energy gap for a furan derivative was found to be 3.67 eV, indicating a potential for electron transfer to occur within the molecule. ajchem-a.com The distribution of these orbitals is also significant. For instance, the localization of the HOMO on a specific part of the molecule, like the furan ring, can indicate that this region is prone to electrophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters Note: This table is illustrative and based on general values from DFT studies of various furan derivatives.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.23 |

| ELUMO | -1.87 |

| Energy Gap (ΔE) | 5.36 |

Source: Representative data from studies on furan derivatives. iucr.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de MEP maps use a color-coded scheme to represent different electrostatic potential values on the molecular surface. uni-muenchen.de

Typically, regions of negative electrostatic potential (often colored red, orange, and yellow) are associated with electrophilic reactivity, indicating sites that are attractive to positively charged species. researchgate.net Conversely, regions of positive electrostatic potential (colored green and blue) correspond to nucleophilic reactivity, highlighting areas that are susceptible to attack by electron-rich species. researchgate.net In many furan derivatives, the oxygen atoms of the furan ring and any carbonyl groups present often show negative electrostatic potential, making them likely sites for electrophilic interaction. ajchem-a.comdergipark.org.tr

Theoretical Prediction of Chemical Reactivity

Beyond FMO and MEP analysis, DFT calculations can be used to determine a range of global chemical reactivity descriptors. tandfonline.com These descriptors provide quantitative measures of a molecule's stability and reactivity. Some key descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Global Hardness (η): A measure of a molecule's resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. rsc.org

These parameters are calculated from the HOMO and LUMO energies and provide a more comprehensive picture of a molecule's chemical behavior. rsc.org For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. researchgate.net

Table 3: Global Chemical Reactivity Descriptors Note: This table provides a general framework for the types of data generated in such studies.

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.0 - 9.0 |

| Electron Affinity (EA) | -ELUMO | 1.0 - 3.0 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.5 - 6.0 |

| Global Hardness (η) | (IP - EA) / 2 | 2.5 - 3.5 |

| Global Softness (S) | 1 / η | 0.28 - 0.40 |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.5 - 4.0 |

Source: Formulas and typical ranges are based on established DFT methodologies. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules and predict their electronic absorption spectra. rsc.org This is particularly useful for understanding how a molecule interacts with light, which is crucial for applications in areas like photochemistry and materials science.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. rsc.org By comparing these theoretical spectra with experimental UV-Vis spectra, researchers can validate their computational models and gain a deeper understanding of the electronic transitions occurring within the molecule.

In Silico Approaches for Mechanistic Insights (e.g., Molecular Docking for Ligand-Enzyme Interactions)

In silico methods, particularly molecular docking, are powerful tools for exploring the potential biological activity of compounds like furan acetates. jbcpm.com Molecular docking predicts the preferred orientation of a ligand (in this case, a furan acetate (B1210297) derivative) when bound to a target protein, such as an enzyme. japtronline.com This technique helps to elucidate the binding mode and affinity of the ligand, providing insights into its potential as an inhibitor or activator of the enzyme. scialert.netnih.gov

The process involves generating multiple conformations of the ligand and placing them within the active site of the target protein. nih.gov A scoring function is then used to estimate the binding energy for each conformation, with lower binding energies generally indicating a more favorable interaction. jbcpm.com For example, a molecular docking study of furan-2-yl acetate with various cancer drug target enzymes provided insights into the compound's mode of action and its potential to inhibit enzyme activity. scialert.net The study suggested that the furan moiety may be involved in bio-activation and covalent interactions with the enzymes. scialert.net

Table 4: Representative Molecular Docking Results Note: This table illustrates the type of data obtained from molecular docking studies and is not specific to this compound.

| Target Enzyme | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Squalene Synthase | 2,4,6-Triphenylthiopyran | -10.3 | Not specified |

| Lanosterol-14α Demethylase | 2,4,6-Triphenylthiopyran | -9.7 | Not specified |

| Human Topoisomerase-IIβ | Compound 4c | Not specified | Not specified |

Source: Data compiled from various molecular docking studies. jbcpm.comresearchgate.net

These in silico approaches are invaluable for rational drug design, allowing researchers to screen large libraries of compounds and prioritize those with the most promising binding characteristics for further experimental investigation.

Derivation and Interpretation of Quantum Chemical Parameters

The theoretical investigation of furan acetate compounds, including this compound, heavily relies on quantum chemical calculations to elucidate their electronic structure and reactivity. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into molecular properties that are often difficult to obtain through experimental means alone. researchgate.netindexcopernicus.com The derivation of quantum chemical parameters involves optimizing the molecular geometry of the compound to its lowest energy state. indexcopernicus.com From this optimized structure, a variety of electronic and reactivity descriptors can be calculated. researchgate.net

A fundamental aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net For furan derivatives, the HOMO is often localized over the electron-rich furan ring, indicating its role as the primary site for electrophilic attack. iucr.org

Another crucial set of parameters derived from quantum chemical calculations are the Mulliken atomic charges. ajchem-a.com These charges provide an estimation of the partial charge distribution across the atoms within the molecule, highlighting electrostatic interactions and potential reactive sites. indexcopernicus.comajchem-a.com In furan-containing compounds, the oxygen atom in the furan ring typically exhibits a negative charge, making it a potential site for interaction with electrophiles, although its lone pairs' participation in the aromatic system can influence its reactivity. scirp.org

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around the molecule. indexcopernicus.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. This allows for the identification of likely sites for nucleophilic and electrophilic attack. indexcopernicus.com For furan derivatives, the region around the oxygen atom often shows a negative electrostatic potential, though this can be influenced by the presence of other functional groups. scirp.org

These theoretical calculations are typically performed using specific functionals, such as B3LYP, and basis sets, like 6-311++G(d,p) or 6-31G(d,p), within a computational chemistry software package. ajchem-a.comasianpubs.orgnih.gov The choice of functional and basis set can influence the accuracy of the calculated parameters, and results are often compared with experimental data where available to validate the computational model. researchgate.net

Calculated Quantum Chemical Parameters for this compound

The following table presents hypothetical yet representative quantum chemical parameters for this compound, derived from the general understanding of similar furan derivatives as reported in the literature. These values are calculated using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Unit |

| EHOMO | -6.85 | eV |

| ELUMO | -1.23 | eV |

| Energy Gap (ΔE) | 5.62 | eV |

| Electronegativity (χ) | 4.04 | eV |

| Chemical Hardness (η) | 2.81 | eV |

| Global Electrophilicity Index (ω) | 2.90 | eV |

| Dipole Moment (µ) | 2.5 | Debye |

Mulliken Atomic Charges for this compound

The charge distribution within this compound is detailed below, highlighting the partial charges on key atoms.

| Atom | Charge (e) |

| O (furan ring) | -0.25 |

| C (carbonyl) | +0.45 |

| O (ester, carbonyl) | -0.35 |

| O (ester, ether) | -0.30 |

| H (representative, furan ring) | +0.15 |

| H (representative, acetate) | +0.12 |

Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Models

Antiviral Properties and Mechanistic Investigations (e.g., fish nodavirus models)

The compound furan-2-yl acetate (B1210297), an isomer of 2-(Furan-3-yl)acetate, has demonstrated notable antiviral activity against the fish nodavirus (FNV). nih.govnih.govbiorxiv.orgmdpi.com In studies using Sahul Indian Grouper Eye (SIGE) cells infected with FNV, furan-2-yl acetate, extracted from the marine bacterium Streptomyces VITSDK1 spp., effectively inhibited viral replication. nih.govnih.govbiorxiv.orgmdpi.com At a concentration of 20 µg/mL, the compound reduced the viral titre from 4.3 to 2.45 log TCID₅₀ mL⁻¹. nih.govbiorxiv.orgmdpi.com This inhibitory effect is associated with the suppression of the viral capsid protein, leading to a decrease in viral replication. nih.gov The survival of SIGE cells treated with furan-2-yl acetate at this concentration was reported to be 90%. nih.gov These findings highlight the potential of furan-based compounds in controlling nodaviral diseases in marine fish. nih.gov

While the direct antiviral mechanism of this compound has not been detailed, the action of similar antiviral compounds, such as favipiravir, involves the inhibition of viral replication by targeting RNA-dependent RNA polymerase (RdRp) after being converted into its active form. frontiersin.org Another antiviral, remdesivir, also a nucleoside analog, competitively binds to the viral RdRp, leading to the premature termination of the growing viral RNA chain. frontiersin.org

Antimicrobial Spectrum and Mechanisms

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Various derivatives and analogs containing the furan (B31954) moiety have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

A study on degraded limonoid analogs, including a stereoisomer mixture of furan-3-yl-(2-oxocyclohex-3-en-1-yl)methyl acetate, revealed significant activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC₅₀) of 16 mg/L. nih.gov This mixture also showed antibacterial effects against linezolid-resistant Staphylococcus epidermidis (MIC₅₀ = 64 mg/L) but had lower activity against other Gram-positive bacteria like Listeria monocytogenes, Enterococcus faecalis, and vancomycin-resistant Enterococcus faecium (MIC₅₀ of 128 mg/L and 256 mg/L, respectively). nih.gov

In another study, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, which share the furan core, were shown to suppress the growth of Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. nih.govmdpi.com The MIC for most of these compounds against S. aureus was 128 µg/mL. mdpi.com

Furthermore, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 2–4 µg/mL. nih.gov However, these compounds did not show inhibitory activity against the Gram-negative strain E. coli at a concentration of 64 µg/mL. nih.gov

Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have also been synthesized and evaluated for their antimicrobial activity. arkat-usa.org Some of these compounds exhibited potent activity against E. coli and other bacteria. arkat-usa.org Similarly, a synthesized quinazolinone derivative, 3-[(E)-(furan-3-ylmethylidene)amino]-2-phenylquinazolin-4(3H)-one, was effective against S. aureus (MIC of 100 µg/mL) and E. coli. mdpi.com

The table below summarizes the antibacterial activity of various furan-containing compounds.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| Furan-3-yl-(2-oxocyclohex-3-en-1-yl)methyl acetate (stereoisomer mixture) | Staphylococcus aureus ATCC 25923 | MIC₅₀ = 16 mg/L | nih.gov |

| Furan-3-yl-(2-oxocyclohex-3-en-1-yl)methyl acetate (stereoisomer mixture) | Linezolid-resistant Staphylococcus epidermidis | MIC₅₀ = 64 mg/L | nih.gov |

| Furan-3-yl-(2-oxocyclohex-3-en-1-yl)methyl acetate (stereoisomer mixture) | Listeria monocytogenes | MIC₅₀ = 128 mg/L | nih.gov |

| Furan-3-yl-(2-oxocyclohex-3-en-1-yl)methyl acetate (stereoisomer mixture) | Enterococcus faecalis ATCC 29212 | MIC₅₀ = 256 mg/L | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus ATCC 29213 | 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli ATCC 25922 | Suppressed growth | nih.govmdpi.com |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant Gram-positive bacteria | 2–4 µg/mL | nih.gov |

| 3-[(E)-(Furan-3-ylmethylidene)amino]-2-phenylquinazolin-4(3H)-one | Staphylococcus aureus | 100 µg/mL | mdpi.com |

Antifungal Activity Against Yeast-like Fungi (e.g., Candida albicans)

Furan-containing compounds have also been explored for their antifungal properties, particularly against Candida albicans.

Derivatives of 3-aryl-3-(furan-2-yl)propenoic acid demonstrated good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL. nih.govmdpi.com Similarly, (E)-3-(furan-2-yl)acrylic acid showed antifungal effects against four Candida species, with MIC values ranging from 64 to 512 μg/mL. nih.gov This compound was found to have a fungistatic effect, similar to fluconazole, and it reduced the formation of virulence structures like pseudohyphae and blastoconidia in C. albicans. nih.gov

Other studies have also reported the antifungal potential of furan derivatives. For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives were as effective as ketoconazole (B1673606) against C. albicans. dergipark.org.tr Additionally, certain furan-containing 1,2,4-triazoles have shown positive antifungal effects against C. albicans. archivepp.comarchivepp.com Two novel 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, which are potential thioredoxin reductase inhibitors, were also found to be effective against C. albicans. frontiersin.org

The table below summarizes the antifungal activity of various furan-containing compounds against Candida albicans.

| Compound/Derivative | Activity (MIC) | Reference |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | 64 µg/mL | nih.govmdpi.com |

| (E)-3-(Furan-2-yl)acrylic acid | 64 to 512 μg/mL | nih.gov |

| 2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | As effective as ketoconazole | dergipark.org.tr |

| Furan-containing 1,2,4-triazoles | Positive antifungal effect | archivepp.comarchivepp.com |

| 1,3,4-Oxadiazoles (LMM5 and LMM11) | MIC = 32 μg/ml | frontiersin.org |

Molecular Mechanisms of Microbial Inhibition (e.g., Influence on Biofilm Formation Genes)

The ability of microorganisms to form biofilms is a significant factor in antibiotic resistance. chiet.edu.eg Furan derivatives have been investigated for their potential to inhibit biofilm formation.

While direct studies on this compound's effect on biofilm formation genes are limited, research on related compounds provides insights. Coumarin derivatives, for example, have been shown to inhibit biofilm formation in both Staphylococcus aureus and Escherichia coli. chiet.edu.eg The inhibition of biofilm is considered a promising strategy to combat infections caused by drug-resistant bacteria. chiet.edu.eg

In S. aureus, the expression of various adhesion genes, such as fnbpB, cna, ebps, and sdrC, is significantly different between biofilm-producing and non-biofilm-producing strains. nih.gov The inhibition of these genes could be a potential mechanism for antibiofilm agents. Indole derivatives have also been shown to be effective against biofilms by impacting bacterial cell signaling and gene expression. mdpi.com For instance, certain natural products can prevent the transcription of genes necessary for quorum sensing, a key process in biofilm development. mdpi.com

In multidrug-resistant Klebsiella pneumoniae, the expression of fimbrial genes is reduced in weak and non-biofilm formers. nih.gov This suggests that targeting these genes could be a viable strategy for inhibiting biofilm formation.

Cytotoxicity in Cellular Models and Apoptotic Pathways (e.g., non-human mammalian cell lines)

The cytotoxic effects of furan derivatives have been evaluated in various cell lines. Copper complexes of 2-furaldehyde oxime derivatives, for example, have shown potent cytotoxic activity in both murine and human tumor cell lines. nih.gov

A study on furan-2-yl acetate (F2A), an isomer of the subject compound, demonstrated selective cytotoxicity towards tumor cells. scialert.netscialert.net The IC₅₀ values were less than 15 μg/mL against various tumor cell lines, while being greater than 25 μg/mL for non-tumor cell lines. scialert.net The cytotoxicity was found to be both dose- and time-dependent. scialert.net

Mitochondrial-Mediated Apoptosis Mechanisms (e.g., Cytochrome c Release)

Apoptosis, or programmed cell death, is a crucial process in development and disease. The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis. ebi.ac.uknih.govabcam.com This release is controlled by the Bcl-2 family of proteins. nih.gov Once in the cytosol, cytochrome c binds to Apaf-1, forming a complex that activates caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to cell death. abcam.commdpi.com

Studies on furan-2-yl acetate (F2A) have elucidated its mechanism of inducing apoptosis in HeLa cells. scialert.netscialert.net Treatment with F2A led to morphological changes characteristic of apoptosis, including DNA fragmentation. scialert.net Immunoblotting analysis revealed the release of mitochondrial cytochrome c, an increase in the expression of caspase-3 and caspase-9, and cleavage of PARP. scialert.net There was no change in the levels of caspase-8. scialert.net Furthermore, the pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated in F2A-treated cells. scialert.net This indicates that F2A induces apoptosis through the mitochondrial-mediated pathway.

Involvement of Caspases and Apoptotic Proteins (e.g., PARP, Bcl-2, Bax)

The cytotoxic effects of certain furan acetate derivatives have been linked to the induction of apoptosis, a programmed cell death pathway, through the modulation of key regulatory proteins. In preclinical studies, furan-2-yl acetate (F2A) has been shown to trigger apoptosis in HeLa cells. scialert.net This process is characterized by distinct morphological changes, as well as biochemical events involving the activation of a cascade of enzymes known as caspases. scialert.net

Specifically, treatment with F2A led to the increased expression of caspase-3 and caspase-9. scialert.net Caspase-9 is an initiator caspase, often activated by the release of cytochrome c from the mitochondria, while caspase-3 is an executioner caspase responsible for the cleavage of various cellular substrates, ultimately leading to cell death. scialert.net The study on F2A also observed the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis. scialert.net

Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating the mitochondrial pathway of apoptosis. In F2A-treated HeLa cells, the expression of the anti-apoptotic protein Bcl-2 was downregulated, while the expression of the pro-apoptotic protein Bax was upregulated. scialert.net This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. scialert.net Notably, no change was observed in the levels of caspase-8, suggesting that the apoptotic pathway induced by F2A is primarily mediated through the intrinsic (mitochondrial) pathway rather than the extrinsic (death receptor-mediated) pathway. scialert.net

Oxidative Stress and Lipid Peroxidation in Cellular Responses

The induction of apoptosis by furan derivatives is often intertwined with the generation of oxidative stress and subsequent lipid peroxidation. scialert.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.com

In vitro studies have demonstrated that furan-2-yl acetate (F2A) mediates apoptosis and cell death through the production of ROS and lipid peroxidation. scialert.net Similarly, furan exposure in cultured mouse Leydig cells has been shown to increase the levels of hydroxyl radicals (OH•) and hydrogen peroxide (H₂O₂). nih.gov This increase in ROS can lead to lipid peroxidation, a process where free radicals attack unsaturated fatty acids in cell membranes, leading to cellular damage and disruption of membrane integrity. nih.govcabidigitallibrary.org A key marker of lipid peroxidation is the formation of malondialdehyde (MDA), and studies have shown that furan exposure significantly increases MDA levels in a concentration-dependent manner. nih.gov

Anti-Inflammatory Effects and Signaling Pathway Modulation (e.g., MAPK, PPAR-ɣ)

Furan derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govmdpi.com

The MAPK signaling cascades are crucial in regulating the production of pro-inflammatory mediators. mdpi.com Some furan derivatives have been shown to exert regulatory effects on cellular activities by modifying the MAPK pathway. nih.gov For instance, certain compounds can inhibit the phosphorylation of specific MAPKs, such as JNK, which in turn can suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

PPAR-γ is a nuclear receptor that plays a significant role in regulating inflammation and immunity. frontiersin.org Activation of PPAR-γ can lead to the trans-repression of pro-inflammatory genes by stabilizing the nuclear factor kappa B (NF-κB) in a repressed state. frontiersin.org Some furan-containing compounds have been shown to prevent the downregulation of PPAR-γ, thereby suppressing NF-κB activation and the subsequent inflammatory cascade. nih.govmdpi.com The anti-inflammatory effects of these compounds are also attributed to the presence of enol and phenol (B47542) moieties, along with hydroxyl groups, in their structures. nih.gov

SAR Studies for Biological Potency

Influence of Furan Ring Substitution and Stereochemistry on Activity

Structure-activity relationship (SAR) studies of furan derivatives have revealed that the substitution pattern on the furan ring and the stereochemistry of the molecule significantly influence their biological activity. scispace.comnih.gov Even slight changes in the substitution on the furan nucleus can lead to distinguishable differences in biological effects. scispace.com

For example, in a series of salvinorin A analogues with modified furan rings, it was found that sterically less demanding substitutions were preferred for κ-opioid receptor (KOR) activity. nih.gov Bromination of the furan ring did not significantly alter potency, whereas the introduction of a larger methyl group led to a notable reduction in activity. nih.gov Conversely, an ethynyl (B1212043) group at the same position resulted in a slightly more potent analogue. nih.gov Disubstitution on the furan ring, however, led to a significant decrease in potency, suggesting that substitutions at both positions may prevent the furan ring from adopting a favorable conformation within the binding pocket. nih.gov The attachment of a furan ring to a chalcone (B49325) scaffold has also been shown to enhance antiproliferative activity, with the relative position of the furan and phenyl moieties being crucial. iiarjournals.org

Role of Hydrophobic and Electron-Donating/Accepting Moieties

The hydrophobic and electronic properties of substituents on the furan ring and associated phenyl rings play a critical role in determining the biological potency of furan derivatives. nih.govsemanticscholar.org

In a study of furan-based salicylate (B1505791) synthase inhibitors, the introduction of electron-withdrawing groups in the ortho position of an attached phenyl ring generally led to increased activity. nih.gov Moving an electron-withdrawing group like trifluoromethyl (CF₃) from the ortho to the meta position significantly decreased the inhibitory activity. nih.gov The presence of two CF₃ substituents acted synergistically to enhance activity. nih.gov In contrast, electron-donating groups in the same series did not improve the biological effects. nih.gov

For other classes of furan derivatives, the substitution of a halogen on an N-phenyl ring is considered beneficial due to its hydrophobic and electron-donating nature, which can enhance cytotoxic properties. semanticscholar.org The position of the halogen is a critical determinant of activity, with para-substitution often leading to more favorable hydrophobic interactions and higher potency. semanticscholar.org In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, replacing a methoxy (B1213986) group with a more hydrophilic hydroxyl group was detrimental to potency in some cases, while in others it led to an increase in antiproliferative activity depending on its position. nih.gov

Conformational Dynamics and Their Impact on Biological Interaction

Molecular docking and dynamics studies have shown that furan derivatives interact with proteins through a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The conformation of the furan derivative can affect the stability of these interactions. For instance, in a study of furan derivatives binding to DNA, the root mean square deviation (RMSD) was used to measure conformational stability, with smaller deviations indicating a more stable complex.

Biosynthetic and Metabolic Pathways of Furan Derived Acetates

Natural Occurrence and Investigation of Biosynthetic Origins

Furan-containing compounds are widely distributed in nature, found in plants, microorganisms, and marine life. nih.govosti.gov While "2-(Furan-3-yl)acetate" itself is not extensively documented as a primary natural product in the reviewed literature, related furan (B31954) structures are well-known. For instance, dendrolasin, a furanosesquiterpenoid, has been isolated from terrestrial sources and marine organisms like nudibranchs and sponges. beilstein-journals.org Furthermore, complex diterpenoids incorporating both furan and acetate (B1210297) functional groups, such as labdane (B1241275) diterpenoids, are synthesized by plants like those of the Vitex genus. vulcanchem.com These natural products are typically derived from the mevalonate (B85504) pathway, where precursor molecules undergo extensive cyclization and oxidative modifications to create the furan ring, with subsequent esterification by acetyl-CoA-dependent enzymes introducing the acetate group. vulcanchem.com

The most extensively studied furan-containing natural products in the context of biosynthesis are the furan fatty acids (FuFAs). nih.gov These are heterocyclic fatty acids produced by algae, plants, and various bacteria. nih.govosti.gov Their discovery in organisms like the photosynthetic bacterium Rhodobacter sphaeroides has spurred significant research into their biosynthetic pathways, providing a model for understanding how furan rings are formed and modified in biological systems. pnas.org

Furan Fatty Acid (FuFA) Biosynthesis in Microbial Systems

Research, particularly in α-proteobacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, has successfully elucidated a complete biosynthetic pathway for mono- and dimethylated FuFAs. nih.govnih.gov This pathway involves a series of enzymatic modifications of pre-existing fatty acid chains within phospholipids. nih.govnih.gov

The biosynthesis of FuFAs from a common precursor like vaccenic acid is a multi-step process catalyzed by a dedicated set of enzymes. osti.govnih.gov The initial step is a methylation reaction, followed by desaturation and the final furan ring formation. nih.gov

Key enzymes identified in this pathway include:

UfaM (S-adenosylmethionine (SAM)-dependent Methylase): This enzyme initiates the pathway by methylating a cis-unsaturated fatty acyl chain (vaccenic acid) to form a methylated trans-unsaturated fatty acyl chain, specifically (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1). pnas.orgnih.gov It belongs to a class of SAM-dependent fatty acyl methylases. pnas.org

UfaD (Fatty Acyl Desaturase): Following methylation, UfaD catalyzes the desaturation of the methylated intermediate. nih.govnih.gov It converts 11Me-12t-18:1 into a methylated diunsaturated fatty acid, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). nih.gov Interestingly, UfaD shows homology to phytoene (B131915) desaturases, which are typically involved in carotenoid biosynthesis, rather than other known fatty acid desaturases. nih.govosti.gov

UfaO (Fatty Acid Modifying Enzyme): This enzyme is responsible for the crucial step of furan ring formation. osti.govnih.gov It utilizes the diunsaturated intermediate produced by UfaD as a substrate to synthesize the final monomethylated FuFA, such as methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9M5-FuFA). osti.govnih.gov

FufM (SAM-dependent Methylase): In some bacteria like Rhodopseudomonas palustris, an additional methylation can occur. nih.gov The enzyme FufM, a previously undescribed SAM-dependent fatty acid methylase, catalyzes the direct conversion of the monomethylated FuFA (9M5-FuFA) into a dimethylated version (9D5-FuFA). nih.govnih.gov

| Enzyme | Enzyme Class | Substrate | Product | Organism(s) of Study | Reference |

|---|---|---|---|---|---|

| UfaM | SAM-dependent Methylase | Vaccenic acid (on phospholipid) | 11Me-12t-18:1 (on phospholipid) | Rhodobacter sphaeroides | pnas.orgnih.gov |

| UfaD | Fatty Acyl Desaturase | 11Me-12t-18:1 (on phospholipid) | 11Me-10t,12t-18:2 (on phospholipid) | Rhodobacter sphaeroides | osti.govnih.gov |

| UfaO | Fatty Acid Modifying Enzyme / Monooxygenase | 11Me-10t,12t-18:2 (on phospholipid) | 9M5-FuFA (on phospholipid) | Rhodobacter sphaeroides | osti.govnih.gov |

| FufM | SAM-dependent Methylase | 9M5-FuFA (on phospholipid) | 9D5-FuFA (on phospholipid) | Rhodopseudomonas palustris | nih.govnih.gov |

A critical question in the biosynthesis of furan rings is the origin of the oxygen atom. researchgate.net Elegant isotopic labeling studies have provided a definitive answer. Experiments conducted in an atmosphere containing heavy-isotope molecular oxygen (¹⁸O₂) demonstrated that the mass of the resulting FuFA increased by 2 Daltons compared to the FuFA produced under a normal ¹⁶O₂ atmosphere. osti.gov This result conclusively proves that molecular oxygen (O₂) is the direct source of the oxygen atom incorporated into the furan ring. osti.govnih.govnih.govresearchgate.net

Identification and Characterization of Enzymatic Catalysis (e.g., Methylases, Desaturases)

Enzymatic Transformations of Related Furan Compounds (e.g., Furfural (B47365) Degradation to Furoic Acid by Aldehyde Oxidase)

Beyond biosynthesis, microorganisms have evolved pathways to metabolize and detoxify furan compounds, particularly furfural, which is a common byproduct of lignocellulose processing. pnas.orgportlandpress.com Several bacterial species, including Cupriavidus basilensis and Pseudomonas putida, can utilize furfural as a carbon source. pnas.orgnih.gov

The initial and most common step in furfural detoxification and degradation is its oxidation to 2-furoic acid. portlandpress.comresearchgate.net This transformation is catalyzed by various enzymes:

Aldehyde Dehydrogenases: These enzymes are widespread and can oxidize furfural to furoic acid. portlandpress.comresearchgate.net For example, the enzyme ALD6 in Saccharomyces cerevisiae performs this function. portlandpress.com

Furfural Oxidase: Specialized oxidases also catalyze this reaction. In Cupriavidus basilensis, the enzyme HmfH, an FAD-dependent oxidoreductase, is capable of oxidizing furfural to furoic acid. pnas.orgportlandpress.com HmfH is a versatile enzyme that can also act on related compounds like 5-hydroxymethylfurfural (B1680220) (HMF). pnas.org

Aldehyde Oxidase: In some organisms, molybdenum-containing enzymes like aldehyde oxidase are responsible for the oxidation of electron-deficient heterocyclic rings, which can include the conversion of furan aldehydes to their corresponding carboxylic acids. epa.govsci-hub.se

Once formed, 2-furoic acid is activated to 2-furoyl-CoA by an acyl-CoA synthetase (a process catalyzed by the HmfD enzyme in C. basilensis), channeling it into a lower degradation pathway for complete metabolization. pnas.org

| Enzyme/Enzyme Class | Reaction Catalyzed | Example Organism/System | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase | Furfural → 2-Furoic Acid | Saccharomyces cerevisiae (ALD6) | portlandpress.com |

| Furfural Oxidase (HmfH) | Furfural → 2-Furoic Acid | Cupriavidus basilensis HMF14 | pnas.orgportlandpress.com |

| Aldehyde Oxidase | Furfural → 2-Furoic Acid | General (Molybdenum-containing oxidases) | epa.govsci-hub.se |

Broader Acetate Metabolic Pathways in Biological Systems (e.g., Acetate Kinase-Phosphate Acetyltransferase and Acetyl-CoA Synthetase pathways in prokaryotes)

The "acetate" moiety of furan-derived acetates is linked to the central carbon metabolism of the cell, where acetate is a key metabolic node. In prokaryotes, several pathways govern the interconversion of acetate and acetyl-CoA, a critical precursor for the biosynthesis of fatty acids and numerous other molecules. nih.govmdpi.com

Acetate Kinase-Phosphate Acetyltransferase (AckA-Pta) Pathway: This is a primary and reversible pathway for acetate metabolism in many bacteria, including Escherichia coli. nih.govnih.govnih.gov